N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid
Description
N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid is a complex organic compound that consists of a cyclopentanamine moiety linked to a 2-nitrophenoxyethyl group, with oxalic acid as a counterion
Properties
IUPAC Name |
N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.C2H2O4/c16-15(17)12-7-3-4-8-13(12)18-10-9-14-11-5-1-2-6-11;3-1(4)2(5)6/h3-4,7-8,11,14H,1-2,5-6,9-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOUNKVQLARAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine typically involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with cyclopentanamine under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Reduction: 2-(2-aminophenoxy)ethylcyclopentanamine.
Substitution: Various substituted phenoxyethyl derivatives.
Hydrolysis: 2-nitrophenol and cyclopentanamine.
Scientific Research Applications
N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The phenoxyethyl group provides additional sites for interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-nitrophenoxy)ethyl]cyclopentanaminium
- N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate
Uniqueness
N-[2-(2-nitrophenoxy)ethyl]cyclopentanamine is unique due to its combination of a cyclopentanamine moiety with a nitrophenoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
